3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride

medicinal chemistry fragment-based drug discovery 3D fragment libraries

3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a 3-substituted piperidine derivative featuring a 2-methoxybenzyl ether moiety connected via a methyleneoxy (–CH₂–O–) linker at the piperidine 3-position, supplied as a hydrochloride salt (molecular formula C₁₄H₂₂ClNO₂, MW 271.78 g/mol). This compound belongs to a broader class of piperidine-based building blocks used extensively in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization programs.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 1220036-97-4
Cat. No. B1487823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
CAS1220036-97-4
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COCC2CCCNC2.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-16-14-7-3-2-6-13(14)11-17-10-12-5-4-8-15-9-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H
InChIKeyLHLSQVVPJIVNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS 1220036-97-4): Structural Identity and Comparator Landscape for Procurement Evaluation


3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a 3-substituted piperidine derivative featuring a 2-methoxybenzyl ether moiety connected via a methyleneoxy (–CH₂–O–) linker at the piperidine 3-position, supplied as a hydrochloride salt (molecular formula C₁₄H₂₂ClNO₂, MW 271.78 g/mol) . This compound belongs to a broader class of piperidine-based building blocks used extensively in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization programs [1]. The hydrochloride salt form typically enhances aqueous solubility and solid-state stability relative to free-base forms, which is a critical consideration for procurement of screening compounds .

Why 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride Cannot Be Replaced by Simple Piperidine Analogs in Structure-Focused Research Programs


Generic substitution among piperidine derivatives in screening libraries is precluded by the compound's combination of three non-interchangeable structural features: (i) the 3-position methyleneoxy (–CH₂–O–) ether linker, which confers distinct conformational flexibility and hydrogen-bond acceptor geometry compared to direct benzyl (–CH₂–) or amino-linked analogs; (ii) the 2-methoxy (–OCH₃) substituent on the benzyl aromatic ring, which introduces both steric and electronic modulation relative to 3-methoxy or 4-methoxy regioisomers [1]; and (iii) the defined 3-piperidine attachment, as opposed to 2- or 4-substituted isomers that yield entirely different three-dimensional molecular shapes [2]. In the context of structure-activity relationship (SAR) exploration, each of these molecular determinants can independently alter receptor binding conformation, as demonstrated by the CP-99,994 series where the 2-methoxybenzylamino moiety at the 3-position on a piperidine core drives picomolar NK₁ receptor affinity, while even subtle positional changes on the aromatic ring abolish selectivity [3].

Quantitative Differentiation Evidence for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Position vs. 4-Position Methyleneoxy Ether Substitution on Piperidine Core

The target compound bears the methyleneoxy-(2-methoxybenzyl) substituent at the piperidine 3-position, whereas the closest commercially available analog, 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1220027-34-8), carries an identical substituent at the 4-position. Despite sharing identical molecular formula (C₁₄H₂₂ClNO₂), molecular weight (271.78 g/mol), and the same 2-methoxybenzyl ether pharmacophore, these regioisomers are non-interchangeable in biological screening because the 3-substituted piperidine projects the ether-linked aromatic group into a fundamentally different geometric vector compared to the 4-substituted variant . In fragment-based drug discovery, 3D shape diversity is a recognized driver of hit expansion success; a systematic analysis of 20 piperidine regioisomers demonstrated that cis/trans and positional isomerism yields discrete three-dimensional spatial profiles with substantially different molecular shape descriptors [1].

medicinal chemistry fragment-based drug discovery 3D fragment libraries

Ether Linker vs. Direct Benzyl Attachment: Functional Group Differentiation at the 3-Position

The target compound incorporates an ether oxygen (–O–) within the methyleneoxy linker (–CH₂–O–CH₂–Ar), distinguishing it from direct 3-benzyl piperidine analogs such as 3-(2-Methoxybenzyl)piperidine hydrochloride (CAS 625454-22-0, C₁₃H₂₀ClNO, MW 241.76). The presence of the additional oxygen atom changes hydrogen-bond acceptor count (HBA), topological polar surface area (tPSA), and conformational flexibility relative to the direct methylene-linked analog . Structural biology precedent from the 2-methoxybenzylamino piperidine series (e.g., CP-99,994) shows that the heteroatom linker geometry is critical for high-affinity receptor engagement: CP-99,994 achieves Ki = 0.25 nM at the NK₁ receptor via a 2-methoxybenzyl-amino-2-phenylpiperidine scaffold, whereas removal or repositioning of the linker heteroatom dramatically reduces affinity [1].

pharmacophore design hydrogen bonding linker optimization

2-Methoxy vs. Non-Methoxy Benzyl Ether: Aromatic Substitution Impact on Predicted LogP and Binding Potential

The 2-methoxy substituent on the benzyl ring differentiates the target compound from the non-methoxy benzyl ether analog, 3-[(Benzyloxy)methyl]piperidine hydrochloride (CAS 1185052-50-9, C₁₃H₂₀ClNO, MW 241.76) . The addition of the methoxy group (ΔMW = +30.03 g/mol) increases predicted lipophilicity and introduces an additional hydrogen-bond acceptor, both of which affect membrane permeability and target binding. In the well-characterized 2-methoxybenzyl piperidine pharmacophore series, the 2-methoxy group has been shown to form critical hydrophobic contacts within receptor binding pockets; X-ray crystallographic studies of related 3-methoxybenzyl piperidine bound to the EED subunit of PRC2 demonstrate that even a methoxy positional shift (2- vs. 3- vs. 4-) alters the ligand-protein interaction network [1].

lipophilicity physicochemical properties aromatic substitution

Hydrochloride Salt Form: Solubility and Handling Advantages for High-Throughput Screening Logistics

The target compound is supplied as a pre-formed hydrochloride salt (C₁₄H₂₂ClNO₂), which provides defined stoichiometry and predictable physicochemical behavior compared to ambiguous free-base forms that require in situ salt formation or pH adjustment . In the related CP-99,994 dihydrochloride series, the hydrochloride salt achieves aqueous solubility of 15 mg/mL in H₂O and <36.93 mg/mL in water, values that support direct dissolution for biochemical assay preparation without DMSO-mediated solubility challenges . Free-base piperidine ether analogs without salt counterions typically exhibit lower aqueous solubility, requiring cosolvent systems that may interfere with certain assay formats. Procurement of the hydrochloride form ensures batch-to-batch consistency in solubility, weighing accuracy, and dissolution kinetics.

salt selection solubility high-throughput screening

Methoxy Positional Isomerism: 2-Methoxy vs. 3-Methoxy Benzyl Ether Binding Mode Divergence

A 3-methoxybenzyl piperidine hydrochloride (CAS 766487-11-0) has been co-crystallized with the EED subunit of PRC2 at 2.33 Å resolution (PDB 5U5K), revealing that the methoxy group occupies a defined sub-pocket critical for allosteric inhibition of the methyltransferase complex [1]. The 2-methoxy regioisomer (target compound) presents the methoxy group at the ortho position relative to the benzyl attachment point, altering the dihedral angle between the aromatic ring and the piperidine plane compared to the meta-substituted analog (dihedral angle ≈ 79.25° reported for a related piperidine carbonyl compound) [2]. This subtle geometric difference is predicted to redirect the methoxy oxygen away from the binding interactions mapped in PDB 5U5K, making the 2-methoxy variant a distinct chemical probe for exploring ortho-substituted SAR space.

positional isomerism allosteric inhibition PRC2 epigenetics

NK₁ Receptor Pharmacophore Precedent: 2-Methoxybenzyl-Piperidine Scaffold Delivers Picomolar Affinity and Defined Selectivity Window

The 2-methoxybenzyl-piperidine pharmacophore is validated by CP-99,994 ((+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine), which exhibits Ki = 0.25 nM at human NK₁ tachykinin receptors and demonstrates functional antagonist activity with ID₅₀ = 0.59 mg/kg (s.c.) for central NK₁-mediated effects in guinea pig [1]. Crucially, CP-99,994 achieves a >10,000-fold selectivity window against L-type calcium channels (IC₅₀ = 3 µM for CP-99,994 vs. IC₅₀ = 27 nM for the earlier antagonist CP-96,345), demonstrating that the 2-methoxybenzyl substitution pattern contributes to off-target discrimination [1][2]. While the target compound differs from CP-99,994 by replacing the amino linker with an ether and omitting the 2-phenyl substituent, the shared 2-methoxybenzyl-piperidine core suggests that this scaffold is privileged for receptor recognition and merits systematic SAR exploration.

NK1 antagonist CP-99,994 neurokinin receptor selectivity

Research and Industrial Application Scenarios for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride


Fragment-Based Drug Discovery: 3D Piperidine Fragment Library Expansion with Defined 3-Position Ether Linker Topology

Procure 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride as a structurally unique 3D fragment building block for FBDD libraries. Its 3-position ether substitution pattern is distinct from both 4-position regioisomers and direct benzyl analogs, contributing novel shape diversity to fragment collections . The compound's MW (271.78) falls within the upper boundary of fragment chemical space (MW < 300 Da), and its piperidine core provides a saturated heterocyclic scaffold with favorable Fsp³ character [1]. Pair this fragment with orthogonal screening methods (NMR, SPR, or thermal shift) against protein targets where piperidine-containing hits have previously been identified.

NK₁ / Tachykinin Receptor Pharmacophore Exploration: Ether-Linker SAR Around the CP-99,994 Chemotype

Use this compound as a comparator tool compound in NK₁ receptor SAR studies. The 2-methoxybenzyl moiety is a key recognition element in the CP-99,994 series (NK₁ Ki = 0.25 nM), and systematic variation of the linker (amino → ether) while retaining the 2-methoxybenzyl-piperidine scaffold enables deconvolution of linker electronics vs. geometry contributions to receptor affinity [1]. The ether linker introduces a distinct HBA geometry compared to the secondary amine of CP-99,994, allowing investigation of hydrogen-bond-mediated interactions with the NK₁ binding pocket.

PRC2 / EED Allosteric Inhibitor Screening: Ortho-Methoxy Probe for Trimethyllysine Pocket Engagement

Deploy the target compound in EED allosteric inhibitor screening cascades as an ortho-methoxy benzyl ether probe. The crystallographically validated binding of 3-(3-methoxybenzyl)piperidine to the EED trimethyllysine pocket (PDB 5U5K, 2.33 Å) establishes a structural framework for competitive displacement assays, and the ortho-methoxy variant of the target compound serves as a chemical probe for interrogating the tolerance of this pocket to methoxy positional shifts . Use in fluorescence polarization or AlphaScreen competition assays against the EED–H3K27me3 peptide interaction.

Physicochemical Property Benchmarking: Hydrochloride Salt Solubility Profiling for HTS Compound Management

Procure the hydrochloride salt form for inclusion in compound management workflows requiring defined solubility profiles. The pre-formed HCl salt eliminates batch-to-batch variability associated with free-base forms and provides predictable aqueous solubility, as demonstrated by the structurally related CP-99,994 dihydrochloride (15 mg/mL in H₂O) . This is particularly relevant for acoustic dispensing and DMSO-free assay formats where consistent dissolution kinetics are critical for dose-response reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.